
4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a versatile chemical compound with a unique structure that offers a wide range of possibilities for scientific research. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Etherification: The pyridazine derivative is then subjected to etherification with 4-hydroxybenzamide to form the desired compound.
Alkylation: The final step involves the alkylation of the nitrogen atoms with ethyl and methyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Antibacterial Activity
Research has indicated that compounds structurally related to 4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide exhibit significant antibacterial properties. In a study published in MDPI, derivatives of similar structures were tested against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads in antibiotic development.
Antioxidant Properties
Additionally, the compound has been investigated for its antioxidant capabilities. The antioxidant activity is measured using methods like the ABTS assay, where certain derivatives showed promising results compared to standard antioxidants like ascorbic acid. This property is crucial for developing therapies aimed at oxidative stress-related conditions .
COX-2 Inhibition
One of the most notable applications of this compound lies in its potential as a COX-2 inhibitor. COX-2 inhibitors are widely used for their anti-inflammatory properties and pain relief in conditions such as arthritis. The compound's structural components suggest it may interact effectively with COX enzymes, similar to established drugs like Etoricoxib .
Case Studies
- Etoricoxib Synthesis : A patent describes a synthetic route involving intermediates related to this compound for producing Etoricoxib, a well-known COX-2 inhibitor . This highlights the relevance of this compound in pharmaceutical chemistry.
- Antimicrobial Research : A recent study demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity against resistant bacterial strains, suggesting its utility in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
作用機序
The mechanism of action of 4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter levels in the brain .
類似化合物との比較
Similar Compounds
Zardaverine: An anti-platelet agent with a pyridazine core.
Emorfazone: An anti-inflammatory agent with a similar structure.
Pyridaben: A herbicide with a pyridazine ring.
Norflurazon: Another herbicide with a pyridazine core.
Uniqueness
4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide stands out due to its unique combination of substituents, which confer specific properties and potential applications not found in other pyridazine derivatives. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
生物活性
4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H25N3O2, with a molecular weight of approximately 355.4 g/mol. The structure features an ethyl group, a methyl group, and a pyridazine moiety, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a related compound demonstrated IC50 values in the range of 3.79 µM to 42.30 µM against various cancer cell lines including MCF7 and NCI-H460 . Although specific data for this compound is limited, the presence of the pyridazin moiety suggests potential anticancer activity.
COX-2 Inhibition
The compound's structural similarities to known COX-2 inhibitors like Etoricoxib suggest that it may exhibit anti-inflammatory properties through COX-2 inhibition . COX-2 inhibitors are widely used in treating pain and inflammation, making this compound a candidate for further investigation in this area.
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often interact with specific enzymes or receptors involved in cellular signaling pathways. For example, benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers . Further studies are needed to confirm whether this compound acts similarly.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays are essential for determining the cytotoxic effects of the compound on cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis .
- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies on similar compounds have indicated favorable absorption and distribution characteristics, which can be extrapolated to predict the behavior of this compound in biological systems.
Data Table: Biological Activity Comparison
Compound Name | Structure | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Similar to target | 3.79 | Antitumor |
Compound B | Similar to target | 12.50 | Antitumor |
Etoricoxib | Known COX-2 inhibitor | N/A | Anti-inflammatory |
特性
IUPAC Name |
4-ethyl-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-16-6-8-17(9-7-16)21(25)24(3)18-10-12-19(13-11-18)26-20-14-5-15(2)22-23-20/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPIIPIGGVJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。